molecular formula C12H12Cl2N4 B6209641 2,5-dichloro-4-[5-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-yl]pyrimidine CAS No. 2079069-47-7

2,5-dichloro-4-[5-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-yl]pyrimidine

Katalognummer: B6209641
CAS-Nummer: 2079069-47-7
Molekulargewicht: 283.15 g/mol
InChI-Schlüssel: SQPYQLADHMOVPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dichloro-4-[5-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-yl]pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with chlorine atoms and a pyrazole ring with additional functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-4-[5-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-yl]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Cyclopropylmethyl Substitution: The pyrazole intermediate is then alkylated with cyclopropylmethyl halides in the presence of a base such as potassium carbonate.

    Pyrimidine Ring Formation: The final step involves the formation of the pyrimidine ring. This can be done by reacting the substituted pyrazole with 2,5-dichloropyrimidine under nucleophilic substitution conditions, often using a polar aprotic solvent like dimethylformamide (DMF) and a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dichloro-4-[5-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-yl]pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative.

Wissenschaftliche Forschungsanwendungen

2,5-Dichloro-4-[5-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-yl]pyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2,5-dichloro-4-[5-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-yl]pyrimidine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dichloropyrimidine: A simpler pyrimidine derivative with similar reactivity.

    5-Bromo-2,4-dichloropyrimidine: Another halogenated pyrimidine with different substituents.

    4,6-Dichloropyrimidine: A related compound with chlorine atoms at different positions on the pyrimidine ring.

Uniqueness

2,5-Dichloro-4-[5-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyrazole and pyrimidine rings, along with the cyclopropylmethyl group, makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Eigenschaften

CAS-Nummer

2079069-47-7

Molekularformel

C12H12Cl2N4

Molekulargewicht

283.15 g/mol

IUPAC-Name

2,5-dichloro-4-[5-(cyclopropylmethyl)-1-methylpyrazol-4-yl]pyrimidine

InChI

InChI=1S/C12H12Cl2N4/c1-18-10(4-7-2-3-7)8(5-16-18)11-9(13)6-15-12(14)17-11/h5-7H,2-4H2,1H3

InChI-Schlüssel

SQPYQLADHMOVPT-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=C(C=N1)C2=NC(=NC=C2Cl)Cl)CC3CC3

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.